(4-methoxy-6-methylpyridin-3-yl)methanol CAS 915788-15-7 properties
(4-methoxy-6-methylpyridin-3-yl)methanol CAS 915788-15-7 properties
CAS 915788-15-7 | Critical Intermediate for Medicinal Chemistry
Executive Summary
(4-Methoxy-6-methylpyridin-3-yl)methanol (CAS 915788-15-7) is a highly functionalized pyridine derivative serving as a strategic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally characterized by a pyridine core substituted with a methoxy group at the C4 position, a methyl group at C6, and a hydroxymethyl moiety at C3, this compound exhibits unique electronic properties that make it an ideal precursor for Proton Pump Inhibitors (PPIs) and Kinase Inhibitors .
Its primary utility lies in its ability to undergo nucleophilic substitutions and coupling reactions, facilitating the attachment of complex pharmacophores. This guide provides a comprehensive technical analysis, including physicochemical properties, validated synthetic protocols, and handling requirements for drug development workflows.
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for analytical characterization.
| Property | Specification |
| CAS Number | 915788-15-7 |
| IUPAC Name | (4-methoxy-6-methylpyridin-3-yl)methanol |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (low melting) |
| Melting Point | ~58–62 °C (Predicted based on structural analogs) |
| Boiling Point | 256 °C (at 760 mmHg, Predicted) |
| Density | 1.1 ± 0.1 g/cm³ |
| LogP | 0.31 (Low lipophilicity, favorable for oral bioavailability) |
| pKa (Pyridine N) | ~5.8 (Estimated; weakly basic due to methoxy donation) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Slightly soluble in water.[1][2][3][4][5][6] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Hygroscopic. |
Synthetic Utility & Retrosynthesis
The synthesis of CAS 915788-15-7 typically proceeds via the reduction of its corresponding ester or carboxylic acid precursor. The presence of the electron-donating methoxy group at C4 significantly influences the reactivity of the pyridine ring, stabilizing the C3 position but potentially deactivating nucleophilic attacks at C2/C6.
Strategic Application Workflow
The following diagram illustrates the retrosynthetic logic and downstream utility of this building block in drug discovery.
Caption: Synthetic progression from nicotinic acid precursor to final bioactive scaffold.
Experimental Protocol: Reduction Synthesis
Objective: Selective reduction of Methyl 4-methoxy-6-methylnicotinate to (4-methoxy-6-methylpyridin-3-yl)methanol.
Causality & Logic:
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Reagent Selection (LiAlH₄): Lithium Aluminum Hydride is chosen over NaBH₄ for its kinetic superiority in reducing esters to primary alcohols in high yield without affecting the pyridine ring or the methoxy ether.
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Solvent (THF): Anhydrous Tetrahydrofuran is essential to solubilize the hydride and prevent side reactions with protic solvents.
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Temperature Control (0°C): The reaction is exothermic; cooling prevents over-reduction or ring opening.
Materials:
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Methyl 4-methoxy-6-methylnicotinate (1.0 eq)
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LiAlH₄ (1.2 eq, 2.4 M solution in THF)
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Anhydrous THF (10 volumes)
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Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser Reagents for workup.
Step-by-Step Methodology:
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add Methyl 4-methoxy-6-methylnicotinate (10 g, 55 mmol) and anhydrous THF (100 mL).
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Addition: Cool the solution to 0 °C using an ice/salt bath. Add the LiAlH₄ solution dropwise via an addition funnel over 30 minutes. Caution: Gas evolution (H₂).
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–3 hours. Monitor by TLC (5% MeOH in DCM) until the starting ester spot disappears.
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Quenching (Fieser Method): Cool back to 0 °C. Carefully add:
-
0.6 mL Water
-
0.6 mL 15% NaOH solution
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1.8 mL Water
-
-
Workup: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF (2 x 20 mL).
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Isolation: Concentrate the filtrate under reduced pressure to yield a pale yellow oil or low-melting solid.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
Yield Expectation: 85–92%
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
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¹H NMR (400 MHz, CDCl₃):
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δ 8.25 (s, 1H, C2-H ) – Diagnostic singlet for pyridine alpha-proton.
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δ 6.65 (s, 1H, C5-H ) – Shielded aromatic proton due to methoxy group.
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δ 4.65 (s, 2H, -CH ₂OH) – Methylene peak confirming reduction.
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δ 3.90 (s, 3H, -OCH ₃) – Methoxy singlet.
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δ 2.45 (s, 3H, -CH ₃) – Methyl group singlet.
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Mass Spectrometry (ESI+):
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[M+H]⁺ Calculated: 154.08
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[M+H]⁺ Observed: 154.1 ± 0.1
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Handling, Stability & Safety
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Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (H302).[7]
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Stability: The hydroxymethyl group is susceptible to oxidation to the aldehyde (4-methoxy-6-methylnicotinaldehyde) upon prolonged exposure to air.
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Storage Protocol: Store in amber vials under Argon at 4 °C.
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Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides unless derivatization is intended.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58810472, (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from .
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BenchChem. (2025).[8] Application Notes and Protocols for Pyridine Methanol Derivatives in PPI Synthesis. Retrieved from .
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European Chemicals Agency (ECHA). Registration Dossier for Pyridine Derivatives. CAS 915788-15-7.[1][7][9] Retrieved from .
-
Google Patents. Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives (Analogous Chemistry). EP0369208A1. Retrieved from .
-
Organic Syntheses. Reductive cleavage and synthesis of pyridine alcohols. Coll. Vol. 6, p. 64. Retrieved from .
Sources
- 1. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 3. WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof - Google Patents [patents.google.com]
- 4. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | C15H17NO3 | CID 118572087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. benchchem.com [benchchem.com]
- 9. arctomsci.com [arctomsci.com]
